![molecular formula C9H13NO2 B13790182 Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
Methanol, [(4-methylphenyl)imino]bis-(9CI)
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Overview
Description
Methanol, [(4-methylphenyl)imino]bis-(9CI) is a bifunctional methanol derivative featuring a bis-imino linkage to a 4-methylphenyl group. This compound likely serves as an intermediate in organic synthesis, particularly for surfactants, dyes, or pharmaceutical agents, given the reactivity of its imino and hydroxyl groups .
Preparation Methods
The synthesis of Methanol, [(4-methylphenyl)imino]bis-(9CI) typically involves the reaction of 4-methylaniline with formaldehyde under specific conditions . The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the imino linkage. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Methanol, [(4-methylphenyl)imino]bis-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinones, while reduction can yield amines .
Scientific Research Applications
Methanol, [(4-methylphenyl)imino]bis-(9CI), also known as [(4-methylphenyl)imino]bis-methanol (9CI), is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.20500 . It has a Chemical Abstracts Service (CAS) number of 733045-96-0 .
Due to the limited information available in the search results, a comprehensive overview of the applications of Methanol, [(4-methylphenyl)imino]bis-(9CI) cannot be provided. However, the available literature references suggest potential areas of investigation .
Chemical Properties
- Molecular Formula: C9H13NO2
- Molecular Weight: 167.20500
- Exact Mass: 167.09500
- LogP: 0.70100
- PSA: 43.70000
- Density, Boiling Point, Melting Point, Flash Point, and MSDS: Information not available
Potential Applications
While specific applications for Methanol, [(4-methylphenyl)imino]bis-(9CI) are not detailed in the search results, the compound has been cited in the following scientific literature:
- Dalton Transactions, 2008, #16 p. 2128 - 2135
- Bioorganic and Medicinal Chemistry Letters, 2008, vol. 18, #14 p. 4095 - 4097
These citations suggest the compound may have uses in the fields of bioorganic and medicinal chemistry, as well as in Dalton Transactions, which covers inorganic, organometallic, and bioinorganic chemistry . Further research into these publications may reveal specific applications of the compound.
Mechanism of Action
The mechanism of action of Methanol, [(4-methylphenyl)imino]bis-(9CI) involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs Based on Alcohol Backbone
Ethanol Derivatives
- Ethanol, 2,2'-((3-methylphenyl)imino)bis-(9CI) (CAS 54060-15-0): Structure: Ethanol backbone with a meta-methylphenyl substituent. Molecular Formula: C₁₁H₁₇NO₂. Applications: Used in surfactants or corrosion inhibitors due to its amphiphilic properties . Key Difference: The para-methyl group in the target compound may enhance steric hindrance compared to the meta-substituted analog, affecting reactivity in nucleophilic reactions .
- Ethanol, 2,2'-[(4-Methylphenyl)imino]bis-, ditosylate (CAS 15314-38-2): Structure: Ethanol backbone with a 4-methylphenyl group and tosylate ester. Molecular Formula: C₂₅H₂₉NO₆S₂. Applications: Likely a stabilized intermediate for drug delivery systems, as tosyl groups facilitate leaving-group reactions . Key Difference: The ditosylate derivative exhibits higher solubility in organic solvents than the parent methanol compound, which may lack such functionalization .
Propanol Derivatives
- 2-Propanol, 1,1'-[(4-Methylphenyl)imino]bis- (CAS 38668-48-3): Structure: Propanol backbone with a 4-methylphenyl group. Molecular Formula: C₁₃H₂₁NO₂. Applications: Potential use in polymer crosslinking due to its longer alkyl chain and thermal stability . Key Difference: The propanol chain increases hydrophobicity compared to methanol, altering solubility profiles in aqueous systems .
Methanol-Based Analogs with Varied Substituents
- Methanol, [(1,1-Dimethylethyl)imino]bis- (9CI) (CAS 55686-22-1): Structure: Methanol backbone with a tert-butyl substituent. Molecular Formula: C₆H₁₅NO₂. Applications: Utilized as a stabilizer in agrochemical formulations due to the electron-donating tert-butyl group . Key Difference: The tert-butyl group provides steric protection to the imino group, reducing oxidation susceptibility compared to aromatic-substituted analogs .
- Methanol, [(4-Aminobutyl)imino]bis- (9CI) (CAS 289045-27-8): Structure: Methanol backbone with a 4-aminobutyl substituent. Molecular Formula: C₆H₁₆N₂O₂. Applications: Potential use in chelating agents or metal ion coordination due to the amine functionality . Key Difference: The primary amine group introduces basicity, enabling pH-dependent reactivity absent in the 4-methylphenyl variant .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Solubility Trends
Compound Type | Reactivity Profile | Solubility in Water | Key Functional Groups |
---|---|---|---|
Methanol + Aromatic Substituent | Moderate (steric hindrance) | Low | Imino, Hydroxyl |
Ethanol + Tosylate Ester | High (tosylate as leaving group) | Moderate (organic) | Tosylate, Hydroxyl |
Propanenitrile + Amine | High (electrophilic nitrile) | Low | Nitrile, Amine |
Research Findings and Implications
- Steric Effects : Para-substituted aromatic analogs (e.g., 4-methylphenyl) exhibit reduced reactivity in SN₂ reactions compared to meta-substituted variants due to steric hindrance .
- Solubility: Methanol-based compounds generally have higher water solubility than propanol or nitrile derivatives, but aromatic substituents decrease this property .
- Applications : Tosylate esters (e.g., CAS 15314-38-2) are preferred in drug synthesis, while nitrile derivatives (e.g., CAS 71326-27-7) dominate pesticide chemistry .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[N-(hydroxymethyl)-4-methylanilino]methanol |
InChI |
InChI=1S/C9H13NO2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
MLFCNLRFJPLGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CO)CO |
Origin of Product |
United States |
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